3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile
Description
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile is a nitrile-containing organic compound characterized by a benzonitrile core substituted with a [(1-methoxypropan-2-yl)amino]methyl group. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy group and the nitrile functionality.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[(1-methoxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-10(9-15-2)14-8-12-5-3-4-11(6-12)7-13/h3-6,10,14H,8-9H2,1-2H3 |
InChI Key |
BPWAKZMWWKJRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The benzonitrile core with a reactive substituent at the 3-position (such as 3-(bromomethyl)benzonitrile) is prepared by halogenation of 3-methylbenzonitrile or by direct bromomethylation of benzonitrile derivatives. This intermediate serves as the electrophilic partner for subsequent nucleophilic substitution reactions.
Nucleophilic Substitution with Amino Alcohol Derivatives
The key step involves reacting 3-(bromomethyl)benzonitrile with (1-methoxypropan-2-yl)amine or its equivalent under basic conditions to form the aminoalkyl linkage. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or triethylamine to facilitate nucleophilic attack and neutralize generated hydrobromic acid.
Reductive Amination Approach
Alternatively, the compound can be synthesized via reductive amination, where 3-formylbenzonitrile is reacted with 1-methoxypropan-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method allows the direct formation of the secondary amine linkage with high selectivity and yield.
Methylation and Protection Strategies
In some synthetic routes, methylation steps using reagents like dimethyl sulfate are employed to introduce methyl groups on nitrogen atoms or oxygen atoms in the side chain, enhancing compound stability or modifying solubility. Protection/deprotection strategies using acid or base labile groups may be applied to sensitive functional groups during multi-step synthesis.
Representative Synthetic Procedure (Based on Related Patent and Literature)
Analytical and Purification Techniques
- Purification: Crystallization from solvents such as n-propanol or ethyl acetate/hexane mixtures is commonly used to isolate the pure compound.
- Characterization: FT-IR, NMR (1H and 13C), UV-Vis spectroscopy, and mass spectrometry confirm the structure and purity of the compound.
- Crystallinity: Powder X-ray diffraction (PXRD) patterns are used to verify crystalline forms and polymorphs.
Research Findings and Optimization
- The use of dimethyl sulfate as a methylating agent provides cost-effective and high-yield methylation but requires careful handling due to toxicity.
- Reductive amination offers a versatile and mild alternative, reducing the number of steps and improving overall yield and purity.
- Solvent choice significantly affects reaction rates and yields; polar aprotic solvents like DMF and acetonitrile are preferred for substitution reactions, while dichloromethane is favored for reductive amination.
- Temperature control is critical to avoid side reactions and degradation, with typical reactions conducted between room temperature and reflux conditions depending on the step.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-(Bromomethyl)benzonitrile, (1-methoxypropan-2-yl)amine, base | DMF, acetonitrile | RT to 80°C | Straightforward, scalable | Possible side reactions, requires strong base |
| Reductive amination | 3-formylbenzonitrile, 1-methoxypropan-2-amine, NaBH(OAc)3 | DCM | RT | High selectivity, mild conditions | Requires aldehyde precursor, sensitive reagents |
| Methylation (optional) | Dimethyl sulfate, base | Various | 20°C to reflux | Cost-effective methylation | Toxic reagents, requires safety measures |
Chemical Reactions Analysis
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- BUCINDOLOL ’s indole and hydroxyl groups expand its pharmacological profile, contrasting with the simpler structure of the target compound .
- Fluorine and cyclopropyl substituents in introduce steric and electronic effects that may optimize receptor binding.
Physicochemical Properties
While direct data for 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile are sparse, inferences can be drawn from analogs:
Biological Activity
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile is an organic compound with the molecular formula C₁₂H₁₆N₂O. It has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzonitrile moiety substituted with a methoxypropan-2-ylamino group, which contributes to its unique chemical properties. Its structure can be represented as follows:
This compound is recognized for its diverse applications in scientific research and industrial processes due to its ability to serve as a building block for more complex molecules and its role in enzyme inhibition studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with 1-methoxypropan-2-ylamine under controlled conditions. The general reaction can be summarized as:
Purification methods such as crystallization or chromatography are commonly employed to isolate the final product.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. Preliminary studies suggest that it may interact with specific enzymes, modulating their activity and influencing various biological pathways. For instance, enzyme assays have demonstrated that this compound can inhibit certain kinases, which are critical in various cellular processes.
Receptor Modulation
The compound has also been studied for its potential effects on various receptors. Interaction studies reveal that it binds to specific receptors, influencing pathways related to cell signaling and metabolism. This receptor modulation suggests possible therapeutic roles in conditions where these pathways are dysregulated.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Case Study 1 : A study on similar benzonitrile derivatives showed that modifications to the amino group significantly affected their binding affinity to specific receptors. This highlights the importance of structural variations in determining biological activity .
- Case Study 2 : Research focused on enzyme inhibitors demonstrated that compounds with similar functional groups exhibited varying degrees of inhibitory activity against monoamine oxidase (MAO), suggesting that this compound may also possess selective inhibitory properties against specific isoforms of MAO .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features and activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₂H₁₆N₂O | Enzyme inhibition, receptor modulation |
| 4-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile | C₁₂H₁₆N₂O | Potential enzyme interaction |
| Benzonitrile derivatives | Varies | Varying degrees of kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
